

Preclinical Profile of RMC-5552: A Bi-steric mTORC1-Selective Inhibitor

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Compound of Interest

Compound Name: (32-Carbonyl)-RMC-5552

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for **(32-Carbonyl)-RMC-5552**, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). The information presented herein is curated from publicly available research and is intended to support further investigation and development in the field of oncology.

Core Compound: RMC-5552

RMC-5552 is a third-generation mTORC1 inhibitor that distinguishes itself from previous generations, such as rapalogs and dual mTORC1/mTORC2 inhibitors, through its unique bi-steric mechanism. This involves simultaneous interaction with both the ATP-catalytic site and the FKBP12-rapamycin-binding (FRB) allosteric site of mTOR.[1][2][3] This mode of action leads to profound and selective inhibition of mTORC1 signaling.[1][2] A key structural feature of RMC-5552 is the reduction of the carbonyl group at the C32 position to a hydroxyl group, which enhances the chemical stability of the macrocyclic core and modulates its binding affinity to FKBP12.[4]

Mechanism of Action

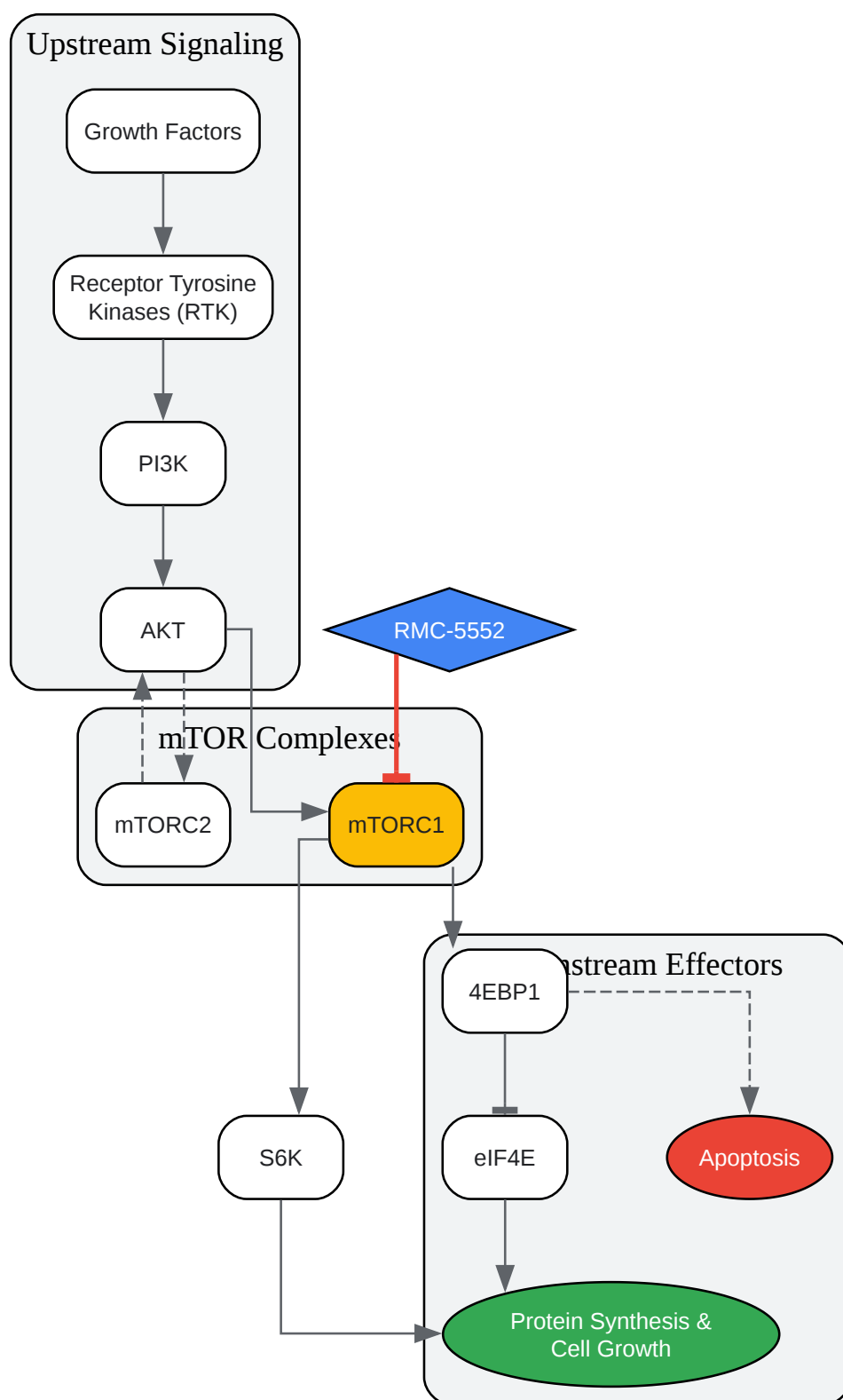
RMC-5552 selectively inhibits mTORC1, a crucial regulator of cell growth, proliferation, and survival.[5] Unlike first-generation inhibitors (rapalogs) that only partially inhibit mTORC1, RMC-5552 effectively suppresses the phosphorylation of key downstream substrates, including the

eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[5][6][7] The potent inhibition of 4EBP1 phosphorylation is a significant advancement, as it fully unleashes the tumor suppressor activity of 4EBP1, leading to the inhibition of protein translation initiation and subsequent tumor cell apoptosis.[5][7][8]

A critical advantage of RMC-5552 is its selectivity for mTORC1 over mTORC2, with an approximately 40-fold selectivity observed in cell-based assays.[4][6][9] This selectivity is crucial for mitigating the dose-limiting toxicities associated with dual mTORC1/mTORC2 inhibitors, such as hyperglycemia, which arises from the inhibition of mTORC2-mediated AKT signaling.[2][6]

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, driving tumorigenesis.[3][5][6] RMC-5552 acts downstream of AKT to selectively inhibit mTORC1.



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Caption: Simplified mTORC1 signaling pathway and the inhibitory action of RMC-5552.

Preclinical In Vitro Data

RMC-5552 and its preclinical tool compound RMC-6272 have demonstrated potent inhibition of mTORC1 signaling in various cancer cell lines.

Compound	Cell Line	Assay	IC50 (nM)	mTORC1/mTORC2 Selectivity	Reference
RMC-5552	MDA-MB-468	p-4EBP1	-	~40-fold	[4] [6]
RMC-6272	MDA-MB-468	p-4EBP1	-	~27-fold	[4] [9]
RMC-4627	MDA-MB-468	p-4EBP1	1.4	~13-fold	[4]
RMC-4627	MDA-MB-468	p-S6K	0.28	-	[4]
RapaLink-1	MDA-MB-468	p-4EBP1	1.7	~3-4-fold	[2]
RapaLink-1	MDA-MB-468	p-AKT	6.7	-	[2]

Preclinical In Vivo Data

In vivo studies have corroborated the anti-tumor activity of RMC-5552 in xenograft models.

Model	Compound	Dose	Outcome	Reference
HCC1954 Xenograft	RMC-5552	1 mg/kg (weekly)	Significant tumor growth inhibition	[6]
HCC1954 Xenograft	RMC-5552	3 mg/kg (weekly)	Tumor stasis	[6]
NCI-H2122 CDX	RMC-6272 + Sotorasib	-	Enhanced tumor apoptosis and durable tumor regressions	[7][10]
NF2-deficient meningioma	RMC-6272	-	Effective blockage of meningioma growth	[11]

Experimental Protocols

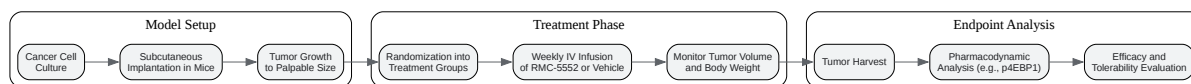
Detailed experimental protocols are crucial for the replication and extension of these preclinical findings.

Cell Culture and Maintenance

- HCC1954 Cells: Maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere. Cells were passaged weekly using trypsin-EDTA.[6]
- Human Lung Fibroblasts: Isolated from single-cell suspensions of human lung samples and used between passages 2 and 5. Cells were cultured in Dulbecco's modified Eagle medium (DMEM) with 100 U/ml penicillin, 100 µg/ml streptomycin, 10 mM glutamine, and 10% FBS at 37°C.[12]

In Vivo Xenograft Studies

A general workflow for establishing and evaluating the efficacy of RMC-5552 in a cell line-derived xenograft (CDX) model is outlined below.



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Caption: General experimental workflow for in vivo xenograft studies.

Pharmacodynamic Assays

- Immunoblotting: To assess the inhibition of mTORC1 signaling, tumor lysates are subjected to immunoblotting to detect the phosphorylation status of key downstream targets like 4EBP1 (at Thr37/46) and S6K.[6]
- Immunohistochemistry (IHC): Tumor sections can be stained for markers of apoptosis, such as cleaved caspase-3, to evaluate the induction of cell death following treatment.[10]

Combinatorial Activity

Preclinical evidence suggests that RMC-5552 has the potential for synergistic anti-tumor activity when combined with other targeted therapies. Notably, in KRAS-mutated non-small cell lung cancer models, the combination of bi-steric mTORC1 inhibitors (RMC-5552 and RMC-6272) with RAS(ON) inhibitors resulted in enhanced tumor apoptosis and durable tumor regressions compared to single-agent treatments.[7][8] This highlights the potential of RMC-5552 to overcome resistance mechanisms in RAS-addicted cancers.[3][7]

Safety and Tolerability

In preclinical models, RMC-5552 was well-tolerated at effective doses, as assessed by body weight.[6] A key safety advantage of its mTORC1 selectivity is the low incidence of hyperglycemia, a common adverse event with less selective mTOR inhibitors.[6] In a phase 1 clinical trial, the most common treatment-related adverse events were mucositis, nausea, and fatigue.[6] Prophylactic use of tacrolimus mouthwash was shown to mitigate oral mucositis.[6]

Conclusion

The preclinical data on RMC-5552 strongly support its development as a potent, selective, and well-tolerated mTORC1 inhibitor. Its unique bi-steric mechanism of action, leading to profound inhibition of 4EBP1 phosphorylation, distinguishes it from previous generations of mTOR inhibitors. The promising anti-tumor activity, both as a single agent and in combination, particularly in tumors with hyperactivated mTOR signaling, warrants further clinical investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to translate this promising therapeutic into clinical practice.

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